molecular formula C11H13NO2 B1386419 3-[(Cyclopropylmethyl)amino]benzoic acid CAS No. 1156236-75-7

3-[(Cyclopropylmethyl)amino]benzoic acid

Cat. No.: B1386419
CAS No.: 1156236-75-7
M. Wt: 191.23 g/mol
InChI Key: UFDQVRHQHBWSLR-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)amino]benzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a benzoic acid moiety. This compound is known for its unique chemical properties and is commonly used in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopropylmethyl)amino]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-nitrobenzoic acid.

    Reduction: The nitro group in 3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Cyclopropylmethylation: The amino group is then alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopropylmethyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, and various derivatives with modified functional groups.

Scientific Research Applications

3-[(Cyclopropylmethyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: This compound has a similar structure but lacks the cyclopropylmethyl group.

    3-Nitrobenzoic acid: This compound is a precursor in the synthesis of 3-[(Cyclopropylmethyl)amino]benzoic acid and is used in various organic reactions.

Uniqueness

The presence of the cyclopropylmethyl group in this compound imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(cyclopropylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQVRHQHBWSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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